N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its biological activity.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2380040-99-1, indicating its recognition in chemical databases and literature.
This compound belongs to the class of amides, specifically those derived from ethanediamine. Its structure suggests it could be involved in various biochemical interactions due to the presence of both aromatic and heterocyclic components.
The synthesis of N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can be achieved through several methods, typically involving multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds have been synthesized using:
The synthesis may involve solvents such as dimethylformamide or dimethyl sulfoxide under controlled temperatures to facilitate the reactions. Refluxing conditions are commonly employed to drive the reaction to completion, followed by purification steps such as recrystallization or chromatography.
The molecular formula for N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is , with a molecular weight of 439.6 g/mol. The structure features:
The compound's structural representation can be derived from its SMILES notation: Cc1ccc(NC(=O)C(=O)NCc2cc(-c3ccsc3)cs2)cc1N1CCCC1=O
, which provides insight into its connectivity and stereochemistry.
While specific reactions involving N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide are not extensively documented, compounds of similar structure often undergo:
Reactions typically require monitoring conditions such as pH, temperature, and reaction time to ensure optimal yields and purity of products.
The mechanism of action for N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide may involve interactions with specific biological targets, potentially including enzymes or receptors involved in signaling pathways.
Biological assays would be necessary to elucidate its mechanism, focusing on binding affinities and inhibition kinetics against target proteins.
Key chemical properties include:
This compound has potential applications in various fields:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7